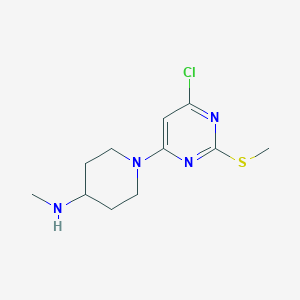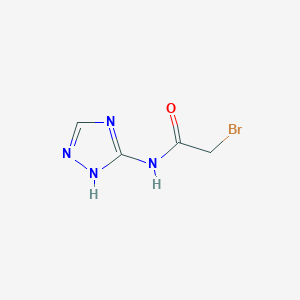
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methylthio group, as well as a piperidine ring substituted with a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Substituents: The chlorine and methylthio groups are introduced through nucleophilic substitution reactions. For example, the chlorine atom can be introduced using thionyl chloride, while the methylthio group can be added using methylthiol.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The pyrimidine and piperidine rings are coupled together through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups play a crucial role in binding to the active site of the target, while the piperidine ring enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
- **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine
Uniqueness
1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17ClN4S |
|---|---|
Molekulargewicht |
272.80 g/mol |
IUPAC-Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17ClN4S/c1-13-8-3-5-16(6-4-8)10-7-9(12)14-11(15-10)17-2/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
TXRKZODEHBDUDM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)





![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)


![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)


![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
